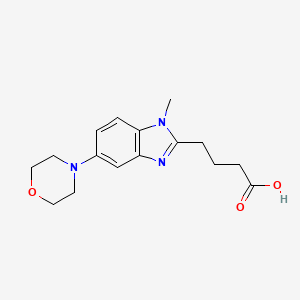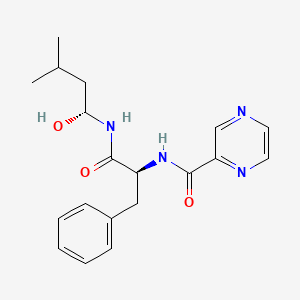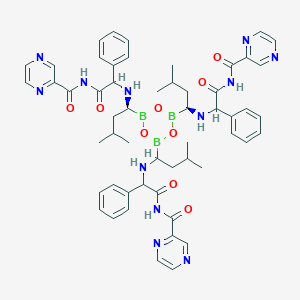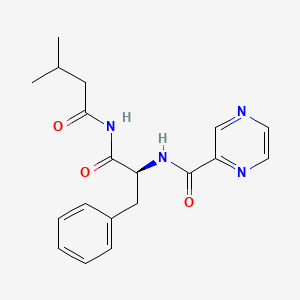
Ethionamide Sulfoxide
説明
Ethionamide Sulfoxide is a member of the class of pyridines that is the S-oxide and active metabolite of the antitubercular drug ethionamide . It has a role as a human xenobiotic metabolite, an antilipemic drug, an antitubercular agent, a fatty acid synthesis inhibitor, and a leprostatic drug .
Synthesis Analysis
Ethionamide is oxidized by KIO3 in H2SO4 medium, and the in situ generated iodine is extracted into chloroform . This process is part of the spectrophotometric methods for the determination of ethionamide in pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2OS . The IUPAC name is (2-ethylpyridin-4-yl)-sulfinylmethanamine . The InChI is InChI=1S/C8H10N2OS/c1-2-7-5-6 (3-4-10-7)8 (9)12-11/h3-5H,2,9H2,1H3 . The Canonical SMILES is CCC1=NC=CC (=C1)C (=S=O)N .
Chemical Reactions Analysis
Ethionamide undergoes oxidation reaction with potassium iodate . The oxidation of ethionamide by KIO3 in H2SO4 medium generates iodine in situ, which is then extracted into chloroform .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 182.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 182.05138412 g/mol .
科学的研究の応用
Pharmacokinetic Analysis : A highly sensitive LC-MS/MS method was developed for simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma. This method was applied to a human pharmacokinetic study, indicating its potential for understanding the drug's behavior in the body (Deshpande et al., 2011).
Bioactivation and Mechanism of Action : The kinetics and mechanism of oxidation of ethionamide by peracetic acid were studied, focusing on the bioactivation process involving S-oxygenation. This research provides insights into how ethionamide is metabolized into its active form (Chipiso et al., 2016).
Activation in Mycobacterium tuberculosis : A study reported the expression, purification, and characterization of a protein encoded by the Rv3854c gene in M. tuberculosis, revealing its role in oxidizing ethionamide to the corresponding S-oxide (Vannelli et al., 2002).
Blood Levels and Urinary Excretion : A comparison of blood levels and urinary excretion of ethionamide and its sulfoxide in humans was conducted. This research helps in understanding the drug's excretion and its metabolites' behavior in the human body (Jenner et al., 1984).
Biomimetic Activation and Metabolism : The biomimetic activation of ethionamide and the mechanism for its conversion into active and non-active metabolites were investigated. This study contributes to understanding the drug's metabolic pathway in a biological context (Laborde et al., 2016).
Metabolism by Flavin Monooxygenases : The metabolism of ethionamide by mouse and human flavin monooxygenases (FMOs) and lung microsomes was explored. This research is significant for understanding the role of FMOs in the bioactivation and potential toxicity of ethionamide (Henderson et al., 2008).
Quantitative Determination in Pharmaceuticals : A study described methods for determining ethionamide in pharmaceuticals using cerium (IV) as the oxidimetric agent. This research aids in quality control and drug analysis (Basavaiah et al., 2016).
Enhanced Biological Activity via Electrochemical Activation : Research on the electrochemical behavior of ethionamide on graphene oxide and its enhanced biological activity against Gram-negative pathogens offers a novel perspective on its therapeutic applications (Mulik et al., 2019).
作用機序
Target of Action
Ethionamide Sulfoxide, like its parent compound Ethionamide, primarily targets the InhA enzyme in Mycobacterium tuberculosis . InhA is a 2-trans-enoyl reductase enzyme that plays a crucial role in the synthesis of mycolic acids , which are essential components of the bacterial cell wall .
Mode of Action
This compound is a prodrug that needs to be activated by the monooxygenase EthA . This activation process is under the control of the transcriptional repressors EthR and EthR2 . The activated form of this compound then binds to NAD+ to form an adduct, which inhibits the InhA enzyme . This inhibition disrupts the synthesis of mycolic acids, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The action of this compound affects the FAS-II cycle of mycolic acid biosynthesis . By inhibiting the InhA enzyme, this compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . This disruption can inhibit the growth of the bacteria and eventually lead to their death .
Pharmacokinetics
Ethionamide, the parent compound, is known to be well absorbed orally and can cross the blood-brain barrier . It is also known that Ethionamide is metabolized in the liver, with cytochrome P450 enzymes playing a significant role . Given the structural similarity, this compound may have similar pharmacokinetic properties.
Result of Action
The inhibition of mycolic acid synthesis by this compound leads to a disruption in the formation of the bacterial cell wall . This can inhibit the growth of Mycobacterium tuberculosis and eventually lead to bacterial death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to certain substances, such as insecticides and aromatic hydrocarbons, can induce or inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of this compound . Additionally, factors such as the patient’s age, gender, food intake, disease status, circadian rhythm, and genetic polymorphism can influence the drug’s metabolizing capacity .
生化学分析
Biochemical Properties
Ethionamide Sulfoxide, like Ethionamide, is thought to undergo intracellular modification and act in a similar fashion to isoniazid . Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall .
Cellular Effects
This compound, as a metabolite of Ethionamide, may share similar cellular effects. Ethionamide has been shown to be bacteriostatic against M. tuberculosis . In a study examining Ethionamide resistance, Ethionamide administered orally initially decreased the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .
Molecular Mechanism
Ethionamide is a prodrug which is activated by the enzyme ethA, a mono-oxygenase in Mycobacterium tuberculosis, and then binds NAD+ to form an adduct which inhibits InhA in the same way as isoniazid . The mechanism of action is thought to be through disruption of mycolic acid .
Temporal Effects in Laboratory Settings
Ethionamide has been shown to have a high rate of side effects, including gastrointestinal distress with nausea and vomiting, which can lead patients to stop taking it .
Dosage Effects in Animal Models
Ethionamide has been shown to decrease the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .
Metabolic Pathways
Ethionamide is extensively metabolized, probably in the liver, to this compound, 2-ethylisonicotinic acid, and 2-ethylisonicotinamide . The sulfoxide is the main active metabolite .
Transport and Distribution
Ethionamide is distributed with ease throughout the body .
Subcellular Localization
Ethionamide is well absorbed orally with or without food, and it crosses the blood-brain barrier to achieve concentrations in the cerebral-spinal fluid equivalent to plasma .
特性
IUPAC Name |
(2-ethylpyridin-4-yl)-sulfinylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQQNGZRIJPDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=S=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747735 | |
| Record name | Ethionamide sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-28-7 | |
| Record name | Ethionamide sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethionamide sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of quantifying both ethionamide and ethionamide sulfoxide in pharmacokinetic studies?
A: Ethionamide is an antituberculosis drug, and this compound is its primary metabolite. [] Quantifying both compounds in plasma is crucial for understanding the drug's pharmacokinetic profile. This includes determining how much ethionamide is metabolized into this compound, the rate of this conversion, and how the levels of both compounds change over time after administration. This information is essential for optimizing dosage regimens and achieving effective treatment outcomes. []
Q2: What analytical challenges are associated with quantifying ethionamide and its sulfoxide in human plasma, and how does the proposed LC-MS/MS method address these challenges?
A2: Quantifying drugs and their metabolites in biological matrices like plasma can be challenging due to the presence of numerous other compounds that can interfere with analysis. The proposed LC-MS/MS method addresses these challenges through several key features:
- Solid-Phase Extraction: This technique selectively extracts ethionamide, this compound, and the internal standard from the complex plasma matrix, reducing interference from other compounds. []
- High-Performance Liquid Chromatography (HPLC): This method separates the analytes of interest (ethionamide and its sulfoxide) based on their different chemical properties, ensuring that they are not detected simultaneously and improving the accuracy of quantification. []
- Tandem Mass Spectrometry (MS/MS): This highly sensitive and specific detection method allows for the accurate identification and quantification of even low concentrations of ethionamide and this compound, even in the presence of other compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)


![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)









